2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid
CAS No.: 2248286-87-3
Cat. No.: VC5349779
Molecular Formula: C14H23NO5
Molecular Weight: 285.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248286-87-3 |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 |
| IUPAC Name | 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(7-11(16)17)19-9-14(15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | YMGLFLBAMSWJQP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(OCC12CCC2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the spirocyclic family, characterized by a central bicyclic system where two rings share a single atom. Its IUPAC name denotes:
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A spiro[3.5]nonane core (a 5-membered and a 3-membered ring fused at one carbon).
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An 8-oxa-5-aza configuration, indicating oxygen and nitrogen atoms at positions 8 and 5, respectively.
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A tert-butyloxycarbonyl (Boc) protecting group at position 5.
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An acetic acid moiety at position 7.
This architecture confers rigidity and stereochemical complexity, traits often leveraged in drug design to enhance target binding and metabolic stability .
Physicochemical Properties
While direct measurements for this compound are scarce, analogous spirocycles provide provisional data:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ | |
| Molecular Weight | 285.34 g/mol | |
| Boiling Point | 406.6±45.0°C (at 760 mmHg) | |
| LogP (Partition Coeff.) | 2.44 |
The Boc group enhances solubility in organic solvents, while the acetic acid moiety introduces polarity, suggesting amphiphilic behavior .
Synthesis and Derivative Formation
Key Synthetic Routes
Spirocyclic compounds are typically synthesized via cyclization reactions. For this molecule, plausible steps include:
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Spiroannulation: Formation of the spiro[3.5]nonane core using ketone or ester precursors.
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Boc Protection: Introduction of the tert-butyloxycarbonyl group to shield the amine during subsequent reactions.
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Acetic Acid Functionalization: Coupling via alkylation or amidation at position 7.
A related patent (US20210053974A1) describes spirocycle synthesis using palladium-catalyzed cross-coupling to attach heteroaromatic groups, which could adapt to this compound .
Derivatives and Modifications
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Hydrochloride Salts: Protonation of the amine enhances water solubility, as seen in structurally similar compounds (e.g., CAS 2309462-43-7) .
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Esterification: Replacement of the acetic acid with methyl or ethyl esters alters bioavailability .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.
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Biological Screening: Evaluate activity against menin-MLL and other oncology targets.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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